Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure that includes a methylthio group at the 6-position and a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine ring. The compound has garnered interest in medicinal chemistry due to its potential applications in imaging and therapeutic contexts, particularly in relation to amyloid plaque detection in neurodegenerative diseases.
The synthesis and evaluation of imidazo[1,2-b]pyridazines have been extensively documented in scientific literature. One notable study highlighted the binding affinities of various derivatives to amyloid plaques, emphasizing the potential of these compounds as imaging agents for positron emission tomography . Furthermore, commercial sources provide access to these compounds for research purposes .
Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- is classified under heterocyclic compounds, specifically within the category of nitrogen-containing heterocycles. Its structural classification as an imidazo[1,2-b]pyridazine indicates it is a bicyclic compound composed of both pyridine and imidazole rings.
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization reactions between suitable precursors. The most common method for synthesizing 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine involves the reaction of a phenyl-substituted precursor with methylthiolating agents under specific conditions.
The synthesis process often employs solvents such as ethanol or dimethylformamide (DMF) along with catalysts like palladium acetate. The reaction conditions are optimized to enhance yield and purity. For example, a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions has been reported to yield imidazo[1,2-b]pyridazine derivatives effectively .
The molecular structure of imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The presence of a methylthio group at the 6-position introduces specific electronic effects that can influence the compound's reactivity and biological activity.
The molecular formula is , with a molecular weight of approximately 222.29 g/mol. The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Imidazo[1,2-b]pyridazines can undergo various chemical reactions due to their functional groups. Notably, nucleophilic substitutions at the halogenated positions are common, allowing for further derivatization.
For instance, alkylation reactions can be performed using α-bromoketones or other electrophiles under basic conditions. Additionally, reduction reactions can convert halogenated intermediates into their corresponding methylamino derivatives .
The mechanism of action for imidazo[1,2-b]pyridazine derivatives primarily involves their interaction with biological targets such as amyloid plaques. The binding affinity of these compounds is influenced by their structural features and substitution patterns.
Studies indicate that certain derivatives exhibit strong binding affinities (e.g., nM) towards amyloid plaques, suggesting their potential utility in diagnostic imaging . The precise mechanism may involve hydrogen bonding and π-π stacking interactions with target biomolecules.
Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- is typically solid at room temperature with varying solubility depending on its substituents.
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature. The compound's reactivity profile allows for further modifications to enhance its pharmacological properties.
Imidazo[1,2-b]pyridazine derivatives have shown promise in various scientific applications:
The imidazo[1,2-b]pyridazine scaffold—a 9-membered [5,6]-fused nitrogenous bicyclic system—was first synthesized by Yoneda et al. in the 1960s [2]. Early biological evaluations revealed central nervous system (CNS)-modulating properties (analgesic, sedative) in unsubstituted derivatives, though clinical translation remained limited [2] [4]. The scaffold’s versatility surged in the 2000s with advances in functionalization techniques, enabling regioselective modifications at C-2, C-3, C-6, C-7, and C-8 via cross-coupling, nucleophilic substitution, and metal-free oxidative coupling [2] [10].
A pivotal breakthrough emerged in 2012 with the FDA approval of ponatinib (Figure 1), a pan-BCR-ABL tyrosine kinase inhibitor for drug-resistant chronic myeloid leukemia [2] [4]. Ponatinib’s pharmacophore integrates imidazo[1,2-b]pyridazine as a hinge-binding motif, demonstrating the scaffold’s capacity for high-affinity kinase interactions. This success spurred intensive exploration across therapeutic areas:
Table 1: Therapeutic Applications of Imidazo[1,2-b]pyridazine Derivatives
Therapeutic Area | Lead Compound | Biological Target | Key Activity | Reference |
---|---|---|---|---|
Oncology | Ponatinib | BCR-ABL | IC₅₀ = 0.37 nM (CML) | [2] |
Oncology | TAK1 Inhibitor 26 | TAK1 kinase | IC₅₀ = 55 nM; GI₅₀ = 30 nM (MM) | [9] |
Infectious Diseases | 3-Nitro-6-chloro derivative | T. brucei | EC₅₀ = 0.38 µM (trypomastigotes) | [8] |
Neurology | Compound 4 | Aβ plaques | Kᵢ = 11.0 nM (PET imaging agent) | [1] |
Mycobacterial | 3-Methoxy-2-phenyl analog | M. tuberculosis | MIC = 0.12 µg/mL | [5] |
The scaffold’s “privileged” status arises from distinct physicochemical properties:
Strategic substitution at C-6 and C-2 is critical for optimizing target affinity and selectivity. The 6-(methylthio) group (-SCH₃) and 2-phenyl ring synergistically enhance interactions with diverse biological targets.
■ SAR of C-6 Substituents:
Comparative binding studies of imidazo[1,2-b]pyridazines against Aβ aggregates reveal stark substituent effects (Table 2). The 6-(methylthio) derivative 4 achieves a Kᵢ of 11.0 nM—comparable to Pittsburgh Compound B (PIB)—while 6-methoxy (-OCH₃), 6-fluoro (-F), and 6-halo analogs exhibit 2–90-fold reduced affinity [1]. This superiority arises from:
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazines with C-6 Substituents vs. Aβ Aggregates
C-6 Substituent | Representative Compound | Kᵢ (nM) | Relative Affinity |
---|---|---|---|
-SCH₃ | 4 | 11.0 | 1.0× (highest) |
-OCH₃ | 3 | 230 | 20.9× lower |
-I | 2c | 90 | 8.2× lower |
-Cl | 2b | 210 | 19.1× lower |
-F | 2a | 1,000 | 90.9× lower |
-O(CH₂)₂F | 5 | >1,000 | >90.9× lower |
■ Impact of 2-Phenyl Motifs:
The 2-phenyl group is indispensable for high-affinity binding. Replacing phenyl with pyridinyl (e.g., 16a–c) or thiophenyl (20a–b) ablates Aβ affinity (>1,000 nM Kᵢ) [1]. The phenyl ring enables:
■ Synergistic Effects in 6-(Methylthio)-2-phenyl Derivatives:
Compound 4 (2-(4’-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exemplifies optimized pharmacology:
Patent landscapes reflect this synergy: WO2015035167 claims 2-aryl-6-heteroaryl imidazo[1,2-b]pyridazines for neuromuscular disorders, emphasizing sulfur-containing C-6 groups [6].
All Compounds Mentioned:
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3